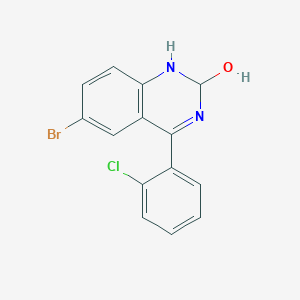![molecular formula C14H20O4 B14350718 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one CAS No. 93344-48-0](/img/structure/B14350718.png)
1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure It features a phenyl ring substituted with hydroxy and isopropoxy groups, and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is subjected to alkylation to introduce the isopropoxy groups.
Hydroxy Group Introduction: The hydroxy group is introduced via a hydroxylation reaction.
Ethanone Formation: The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Catalysts: Employing catalysts such as Lewis acids to facilitate the Friedel-Crafts acylation.
Purification: Purification steps including recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one exerts its effects involves:
Molecular Targets: Interaction with enzymes and proteins due to its hydroxy and ethanone groups.
Pathways: Participation in oxidation-reduction reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having hydroxy and ethanone functionalities.
4,4’- (1-Hydroxy-2,2-propandiyl)diphenol: Shares the hydroxy and phenyl ring structure.
Eigenschaften
CAS-Nummer |
93344-48-0 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-[2-hydroxy-4,6-di(propan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O4/c1-8(2)17-11-6-12(16)14(10(5)15)13(7-11)18-9(3)4/h6-9,16H,1-5H3 |
InChI-Schlüssel |
SYYHVLCJHIGOIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C(=C1)OC(C)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


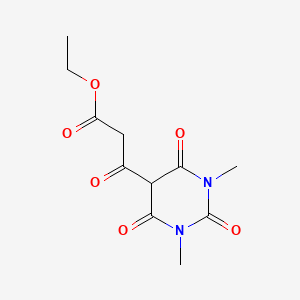
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
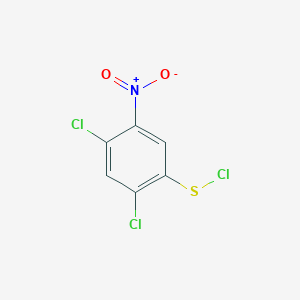
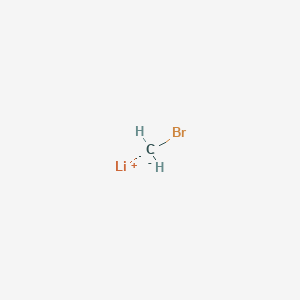
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
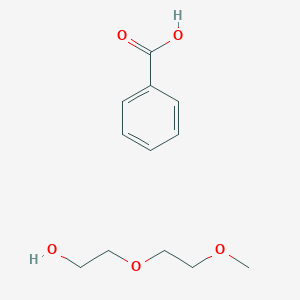
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
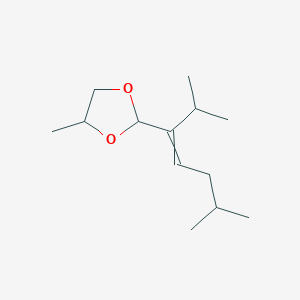
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
